molecular formula C8H15Cl2N3 B13020220 4-(4-piperidyl)-1H-imidazole dihydrochloride

4-(4-piperidyl)-1H-imidazole dihydrochloride

Cat. No.: B13020220
M. Wt: 224.13 g/mol
InChI Key: XBZZBDRWBBYHGS-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)piperidinedihydrochloride is a compound that features both an imidazole ring and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)piperidinedihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: Both the imidazole and piperidine rings can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.

Scientific Research Applications

4-(1H-Imidazol-5-yl)piperidinedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. This binding can modulate the activity of the target, leading to various biological effects. The piperidine ring can also contribute to the compound’s overall activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

4-(1H-Imidazol-5-yl)piperidinedihydrochloride can be compared with other imidazole-containing compounds, such as:

    Histamine: A naturally occurring compound with an imidazole ring, involved in immune responses.

    Clotrimazole: An antifungal medication with an imidazole ring.

    Metronidazole: An antibiotic and antiprotozoal medication with an imidazole ring.

The uniqueness of 4-(1H-Imidazol-5-yl)piperidinedihydrochloride lies in its combination of the imidazole and piperidine rings, which can confer distinct chemical and biological properties compared to other imidazole-containing compounds .

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)piperidine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H

InChI Key

XBZZBDRWBBYHGS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CN=CN2.Cl.Cl

Origin of Product

United States

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